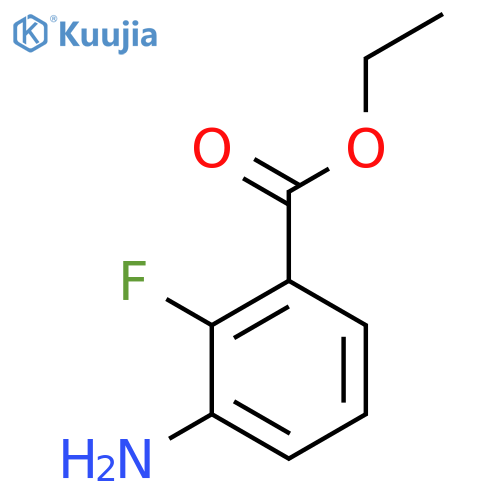

Cas no 1214335-16-6 (Ethyl 3-amino-2-fluorobenzoate)

Ethyl 3-amino-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-2-fluorobenzoate

- FCH881133

- RP24398

- AX8277426

- 3-AMINO-2-FLUOROBENZOIC ACID ETHYL ESTER

-

- インチ: 1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3

- InChIKey: VYXXXMWMWZGHDK-UHFFFAOYSA-N

- SMILES: FC1C(=CC=CC=1C(=O)OCC)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- XLogP3: 2.1

- トポロジー分子極性表面積: 52.3

Ethyl 3-amino-2-fluorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002713-250mg |

Ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 97% | 250mg |

$499.20 | 2023-09-04 | |

| Enamine | EN300-882508-0.25g |

ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95.0% | 0.25g |

$393.0 | 2025-02-21 | |

| Enamine | EN300-882508-0.5g |

ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95.0% | 0.5g |

$410.0 | 2025-02-21 | |

| Enamine | EN300-882508-5.0g |

ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95.0% | 5.0g |

$1240.0 | 2025-02-21 | |

| Enamine | EN300-882508-1.0g |

ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95.0% | 1.0g |

$428.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604771-1g |

Ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 98% | 1g |

¥3969.00 | 2024-08-09 | |

| Crysdot LLC | CD12172911-25g |

Ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95+% | 25g |

$937 | 2024-07-23 | |

| Crysdot LLC | CD12172911-5g |

Ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95+% | 5g |

$372 | 2024-07-23 | |

| Enamine | EN300-882508-2.5g |

ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 95.0% | 2.5g |

$838.0 | 2025-02-21 | |

| Alichem | A015002713-500mg |

Ethyl 3-amino-2-fluorobenzoate |

1214335-16-6 | 97% | 500mg |

$806.85 | 2023-09-04 |

Ethyl 3-amino-2-fluorobenzoate 関連文献

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

Ethyl 3-amino-2-fluorobenzoateに関する追加情報

Ethyl 3-amino-2-fluorobenzoate: A Comprehensive Overview

Ethyl 3-amino-2-fluorobenzoate, with the CAS number 1214335-16-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoic acid derivative that features both amino and fluoro substituents. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.

The chemical structure of Ethyl 3-amino-2-fluorobenzoate consists of a benzene ring with substituents at the 2 and 3 positions. At position 2, there is a fluorine atom, while position 3 bears an amino group (-NH₂). The ester group (-COOEt) is attached to the carboxylic acid moiety at position 1 of the benzene ring. This arrangement not only imparts unique electronic properties to the molecule but also facilitates various synthetic transformations, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of Ethyl 3-amino-2-fluorobenzoate as a building block for constructing bioactive compounds. For instance, researchers have explored its role in the development of new antibiotics and anticancer agents. The amino group serves as a nucleophilic site, enabling reactions such as alkylation and acylation, which are crucial for incorporating additional functionalities into the molecule. Additionally, the fluorine atom at position 2 contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes.

In terms of synthesis, Ethyl 3-amino-2-fluorobenzoate can be prepared via several routes. One common method involves the esterification of 3-amino-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. This reaction is straightforward and yields high purity product when optimized conditions are employed. Another approach involves nucleophilic aromatic substitution, where an appropriate leaving group on the benzene ring is replaced by the amino or fluoro group.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions and chromatographic separations.

From an applications perspective, Ethyl 3-amino-2-fluorobenzoate has shown promise in the development of fluorescent sensors and imaging agents due to its ability to undergo fluorescence resonance energy transfer (FRET) upon interaction with specific analytes. This property has been leveraged in designing probes for detecting metal ions and biomolecules in complex biological systems.

In conclusion, Ethyl 3-amino-2-fluorobenzoate (CAS No: 1214335-16-6) is a multifaceted compound with a rich structural diversity that lends itself to numerous applications across various scientific disciplines. Its unique combination of functional groups and favorable physical properties positions it as an invaluable tool in modern chemical research.

1214335-16-6 (Ethyl 3-amino-2-fluorobenzoate) Related Products

- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)

- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)

- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)

- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)

- 2138571-74-9(4-(azetidin-3-yloxy)methyl-2-(methoxymethyl)-1,3-thiazole)

- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)

- 1618099-61-8(2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E)

- 1171838-47-3(6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)

- 2229328-26-9(2-1-(ethoxycarbonyl)piperidin-4-yl-2-methylpropanoic acid)